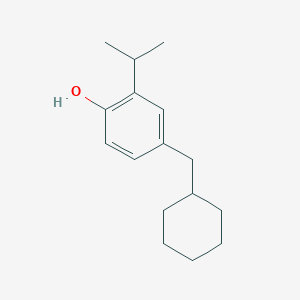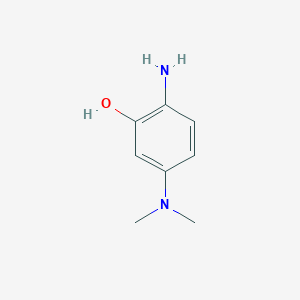
4-(Cyclohexylmethyl)-2-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylmethyl)-2-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a cyclohexylmethyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-2-isopropylphenol typically involves the alkylation of 2-isopropylphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:
2-Isopropylphenol+Cyclohexylmethyl chlorideK2CO3,Toluenethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylmethyl)-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-2-isopropylcyclohexanol.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethyl-2-isopropylcyclohexanol.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclohexylmethyl)-2-isopropylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylmethyl)-2-isopropylphenol involves its interaction with biological targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cell membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclohexylmethyl)phenol: Lacks the isopropyl group, resulting in different chemical properties.
2-Isopropylphenol: Lacks the cyclohexylmethyl group, leading to different reactivity and applications.
4-(Cyclohexylmethyl)-2-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-(Cyclohexylmethyl)-2-isopropylphenol is unique due to the presence of both cyclohexylmethyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C16H24O |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
4-(cyclohexylmethyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)15-11-14(8-9-16(15)17)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
Clave InChI |
LDBTYUUMYMFEOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)CC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-[(6aR,8R,9R,9aR)-9-[tert-butyl(dimethyl)silyl]oxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one](/img/structure/B14853602.png)









